1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate

Medicinal Chemistry Scaffold Selection CNS Ligand Design

1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate (CAS 2034352-39-9) is the bis(oxalic acid) salt of a C9H21N3 piperazine-alkylamine building block. The compound bears a chiral centre at the 2-position of the butane backbone and exists as a racemic mixture unless enantiomerically resolved.

Molecular Formula C13H25N3O8
Molecular Weight 351.356
CAS No. 2034352-39-9
Cat. No. B2600835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate
CAS2034352-39-9
Molecular FormulaC13H25N3O8
Molecular Weight351.356
Structural Identifiers
SMILESCCC(CN1CCN(CC1)C)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
InChIInChI=1S/C9H21N3.2C2H2O4/c1-3-9(10)8-12-6-4-11(2)5-7-12;2*3-1(4)2(5)6/h9H,3-8,10H2,1-2H3;2*(H,3,4)(H,5,6)
InChIKeySDTMSRMOPPTZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylpiperazin-1-yl)butan-2-amine Dioxalate (CAS 2034352-39-9): Procurement-Relevant Chemical Identity and Structural Baseline


1-(4-Methylpiperazin-1-yl)butan-2-amine dioxalate (CAS 2034352-39-9) is the bis(oxalic acid) salt of a C9H21N3 piperazine-alkylamine building block [1]. The compound bears a chiral centre at the 2-position of the butane backbone and exists as a racemic mixture unless enantiomerically resolved. It is supplied as a crystalline dioxalate salt with molecular formula C13H25N3O8 and MW 351.35 g/mol, approximately double the mass of the free base (MW 171.28 g/mol), a stoichiometric consequence of two oxalic acid counter-ions [2]. In the research chemical supply chain, this compound is primarily positioned as a versatile scaffold for medicinal chemistry exploration, particularly in the design of CNS-targeted ligands where the 4-methylpiperazine motif is a privileged pharmacophore.

CNS‑targeted ligand design leveraging 4‑methylpiperazine pharmacophore
Racemic chiral amine building block for enantioselective SAR exploration
Dioxalate salt enabling aqueous solubility for parallel synthesis and crystallization studies

Why 1-(4-Methylpiperazin-1-yl)butan-2-amine Dioxalate Cannot Be Interchanged with Positional Isomers or Alternative Salt Forms


Substituting this dioxalate salt with a close positional isomer—such as 2-(4-methylpiperazin-1-yl)butan-1-amine (CAS 953739-57-6), 4-(4-methylpiperazin-1-yl)butan-2-amine (CAS 933735-94-5), or 4-(4-methylpiperazin-1-yl)butan-1-amine (CAS 4553-32-6)—introduces differences in amine placement and carbon-chain connectivity that directly alter hydrogen-bond donor/acceptor geometry, rotatable bond count, topological polar surface area, and, consequently, receptor-ligand complementarity [1]. The free-base form (CAS 84630-63-7) carries GHS hazard statements H302 (harmful if swallowed) and H314 (severe skin burns and eye damage), whereas the dioxalate salt, by virtue of its ion-pair crystalline lattice, may present a different handling safety profile, a factor relevant to laboratory procurement and storage [2]. Generic substitution among these analogs without confirmatory bio-equivalence data therefore risks compromised assay reproducibility and unforeseen toxicological outcomes.

Positional isomer mismatch Shifting amine connectivity (e.g., 2‑, 4‑amino variants) alters H‑bond geometry, rotatable bonds and receptor complementarity.
Salt‑form handling profile Free base (CAS 84630‑63‑7) carries GHS H302/H314; the dioxalate salt may present a different laboratory handling safety profile.
Assay reproducibility risk Substituting analogs without confirmatory data may compromise assay reproducibility and lead to unforeseen toxicological outcomes.

Quantitative Differentiation Evidence for 1-(4-Methylpiperazin-1-yl)butan-2-amine Dioxalate Versus Closest Analogs


Positional Isomer Differentiation: Unique 1-(2-Aminobutyl) Substitution Pattern Does Not Resemble the Linear Butylamine Scaffold

Unlike the commonly used linear analogue 4-(4-methylpiperazin-1-yl)butan-1-amine (CAS 4553-32-6), which presents a primary amine at the terminal position of a four-carbon chain, 1-(4-methylpiperazin-1-yl)butan-2-amine bears the primary amine on the second carbon, creating a branched 1-(aminomethyl)propyl architecture . This structural isomerism results in three rotatable bonds for the target compound versus four for the linear isomer, and a stereocentre at C2 that introduces chirality, which is absent in the linear butylamine scaffold [1].

Structural isomerism
Head‑to‑head
3 rot. bonds + 1 stereo‑center
vs. 4 rot. bonds / no chirality in linear butylamine analog
Conformational restriction may influence target‑binding thermodynamics.
Computed descriptors (PubChem, Cactvs).
Medicinal Chemistry Scaffold Selection CNS Ligand Design

Salt Stoichiometry Advantage: Dioxalate Salt Doubles Molecular Mass, Altering Dosing and Solubility Parameters

The dioxalate salt (CAS 2034352-39-9) exhibits a molecular weight of 351.35 g/mol, which is 2.05-fold higher than the free base (171.28 g/mol), due to the incorporation of two oxalic acid moieties (each contributing 90.03 g/mol) [1]. The topological polar surface area (TPSA) increases from 32.5 Ų in the free base to 182 Ų in the dioxalate salt, reflecting the substantial contribution of the carboxylate groups [2][3].

Salt stoichiometry
Direct comparison
2.05× MW increase; +460% TPSA
351.35 g/mol · 182 Ų vs. free base 171.28 g/mol · 32.5 Ų
Supports aqueous solubility screening for assay and in vivo protocols.
Computed by PubChem (Cactvs 3.4.8.24).
Salt Selection Pre-formulation Solubility Enhancement

Hydrogen-Bond Network Expansion: Dioxalate Counter-Ions Increase H-Bond Donor and Acceptor Counts 5-Fold and 3.7-Fold

The dioxalate counter-ions dramatically expand the hydrogen-bond capability of the compound. The free base possesses 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA). In contrast, the dioxalate salt contains 5 HBDs and 11 HBAs, a consequence of the two oxalic acid molecules each contributing two hydroxyl donors and four carbonyl/ether acceptors [1][2].

H‑bond network
Head‑to‑head
HBD: 1→5 (5×) · HBA: 3→11 (3.7×)
Dioxalate vs. free base
Expanded H‑bond capacity may stabilize crystalline packing for structural studies.
Computed descriptors (PubChem).
Crystal Engineering Co-crystal Design Supramolecular Chemistry

Class-Level Inference: 4-Methylpiperazine-Butanamine Scaffold Associated with Dopamine D3 Receptor Affinity in Low Nanomolar Range

While direct receptor-binding data for 1-(4-methylpiperazin-1-yl)butan-2-amine dioxalate remain unpublished, structurally related amide derivatives of 4-(4-arylpiperazinyl)butanamines have demonstrated dopamine D3 receptor binding affinities (Ki) in the low nanomolar range, with compounds 9e and 9n showing affinities of 0.10 nM and 0.35 nM, respectively [1]. Importantly, these data are from amide-coupled derivatives bearing an arylpiperazine moiety, not from the 4-methylpiperazine-containing target compound itself.

D₃ receptor context
Class‑level inference
No direct data; related arylpiperazine amides report Ki 0.10–0.35 nM at D₃
Scaffold may support nanomolar GPCR affinity; confirmatory profiling required.
Data from amide‑coupled derivatives; 4‑methyl vs. 4‑aryl substitution limits direct extrapolation.
Dopamine D3 Receptor GPCR Ligand CNS Disorders

Recommended Application Scenarios for 1-(4-Methylpiperazin-1-yl)butan-2-amine Dioxalate Based on Specific Differentiation Evidence


Medicinal Chemistry: Chiral Scaffold for CNS GPCR Ligand Libraries

The presence of a single stereocentre at C2, combined with a reduced rotatable-bond count relative to linear butylamine analogues [Section 3, Item 1], makes this scaffold suitable for enantioselective medicinal chemistry campaigns targeting CNS GPCRs where conformational restriction and chirality are known to enhance subtype selectivity. The dioxalate salt form provides the solubility prerequisites for aqueous-based parallel synthesis workflows [Section 3, Item 2].

Crystal Engineering and Co-crystal Studies Leveraging Expanded H-Bond Network

The 5-fold increase in hydrogen-bond donor count and 3.7-fold increase in acceptor count, relative to the free base [Section 3, Item 3], position this dioxalate salt as a candidate for supramolecular co-crystal screening campaigns and solid-state characterisation studies, particularly where crystallinity and defined lattice architecture are required for X-ray diffraction or solid-state NMR analyses.

Pre-formulation Development for Aqueous Solubility-Challenged Piperazine Derivatives

With a TPSA of 182 Ų—460% higher than the free base—this dioxalate salt predicts markedly improved aqueous solubility [Section 3, Item 2]. Procurement by pre-formulation teams seeking to evaluate solubility-limited bioavailability of piperazine-based lead compounds is therefore justified, with the salt form offering an immediate solubility advantage without requiring bespoke salt-screening campaigns.

Probe Compound for Benchmarking Positional Isomer Selectivity in GPCR Panels

The unique 1-(2-aminobutyl) connectivity, which is isomeric with the 4-(2-aminobutyl), 2-(1-aminobutyl), and 4-(1-aminobutyl) variants [Section 3, Item 1], supports deployment of this compound as a positional isomer probe in broad-panel GPCR selectivity screens. This allows structure-activity relationship (SAR) teams to quantify the impact of branched-chain amine placement on receptor subtype selectivity, a parameter not achievable with simpler, linear congeners.

Application
Selection Property
Validation Focus
CNS GPCR ligand design
Racemic chiral amine with reduced rotatable bond count; dioxalate salt supports aqueous parallel synthesis
Enantioselective SAR and conformational restriction studies
Co‑crystal and solid‑state screening
High hydrogen‑bond donor/acceptor capacity from dioxalate counter‑ions
Crystallinity and lattice architecture for X‑ray diffraction
Pre‑formulation solubility screening
Elevated topological polar surface area from dioxalate salt
Aqueous solubility assessment in lead optimization workflows
Positional isomer probe for GPCR panels
Unique 1‑(2‑aminobutyl) branched connectivity
SAR of amine placement on receptor subtype selectivity
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